![molecular formula C11H13ClO4 B3248917 Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate CAS No. 19048-76-1](/img/structure/B3248917.png)
Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate
Overview
Description
Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate, also known as clofibric acid ethyl ester, is a chemical compound that has been widely used in scientific research. It is a derivative of clofibric acid, which is a lipid-lowering agent that has been used in the treatment of hyperlipidemia. Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloro-2-methoxyphenoxy)acetate is not fully understood. However, it has been suggested that it may act as an agonist or antagonist of PPARα, which could affect lipid metabolism and the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate has been shown to have various biochemical and physiological effects. It has been shown to decrease triglyceride levels in the liver and plasma, and to increase high-density lipoprotein (HDL) cholesterol levels. It has also been shown to induce apoptosis in cancer cells, which could potentially be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-(4-chloro-2-methoxyphenoxy)acetate in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have a range of potential applications in the field of medicine. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on ethyl 2-(4-chloro-2-methoxyphenoxy)acetate. One direction could be to investigate its potential as a treatment for hyperlipidemia and other metabolic disorders. Another direction could be to further explore its potential as a cancer treatment, and to investigate its mechanism of action in more detail. Additionally, it may be useful to investigate its potential as a tool for studying lipid metabolism and related cellular processes.
Scientific Research Applications
Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate has been used in various scientific research applications. It has been studied as a potential inhibitor of peroxisome proliferator-activated receptor alpha (PPARα), which is a transcription factor that plays a role in lipid metabolism. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
ethyl 2-(4-chloro-2-methoxyphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-3-15-11(13)7-16-9-5-4-8(12)6-10(9)14-2/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIZXXDDMGNXGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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